molecular formula C13H13N5O4 B11662980 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11662980
M. Wt: 303.27 g/mol
InChI Key: FMHLBZXWJWFCBM-VGOFMYFVSA-N
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Description

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a pyrazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted pyrazole derivatives from nucleophilic substitution reactions.

Scientific Research Applications

2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETIC ACID
  • 4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOLE-1-ACETIC ACID
  • 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETIC ACID HYDROCHLORIDE

Uniqueness

What sets 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its unique combination of a pyrazole ring and a nitrophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C13H13N5O4/c1-8-11(13(20)17-15-8)6-12(19)16-14-7-9-2-4-10(5-3-9)18(21)22/h2-5,7,11H,6H2,1H3,(H,16,19)(H,17,20)/b14-7+

InChI Key

FMHLBZXWJWFCBM-VGOFMYFVSA-N

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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